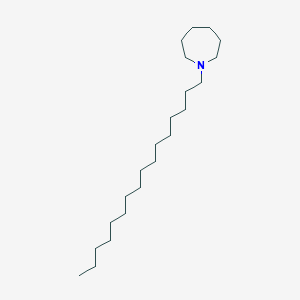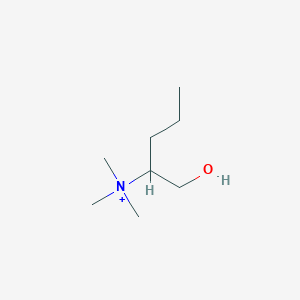![molecular formula C10H18O B14296350 3,6-Dimethyloctahydrocyclopenta[b]pyran CAS No. 114450-94-1](/img/structure/B14296350.png)
3,6-Dimethyloctahydrocyclopenta[b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyloctahydrocyclopenta[b]pyran is a heterocyclic compound that features a six-membered oxygen-containing ring fused with a five-membered carbocyclic ring. This structure is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctahydrocyclopenta[b]pyran typically involves multicomponent reactions (MCRs), which are favored for their efficiency, atom economy, and green reaction conditions . One common method involves the one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound in the presence of a catalyst such as zinc-modified molecular sieves . This method offers high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable MCRs using reusable catalysts under green protocols. These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyloctahydrocyclopenta[b]pyran undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve mild temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyloctahydrocyclopenta[b]pyran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Dimethyloctahydrocyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a seven-membered ring fused to a pyran ring.
4H-Pyran: A simpler pyran derivative with a wide range of biological activities.
Uniqueness
3,6-Dimethyloctahydrocyclopenta[b]pyran is unique due to its specific ring structure and the presence of methyl groups at the 3 and 6 positions. This configuration can lead to distinct chemical reactivity and biological properties compared to other pyran derivatives .
Eigenschaften
CAS-Nummer |
114450-94-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,6-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C10H18O/c1-7-3-9-4-8(2)6-11-10(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HBYOIMBTOHHESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(COC2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


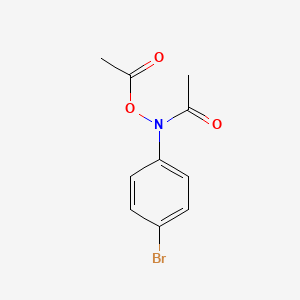

![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

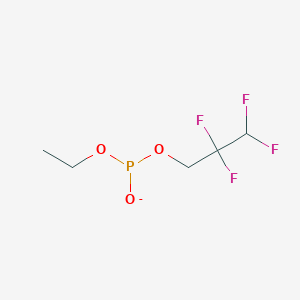
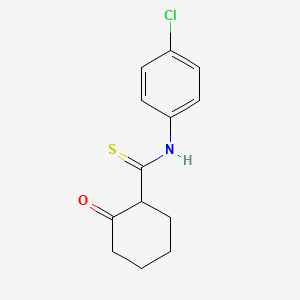
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
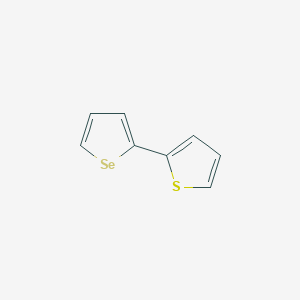
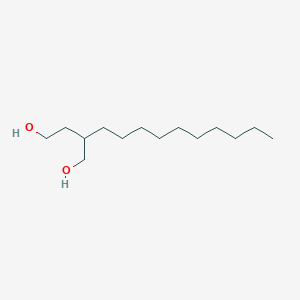
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
